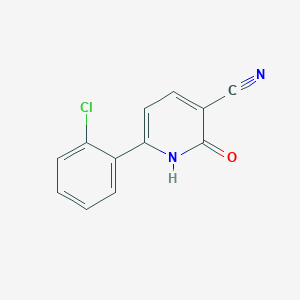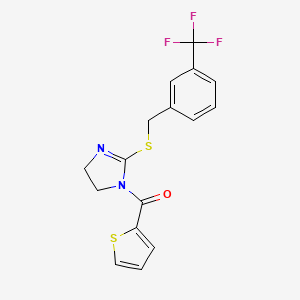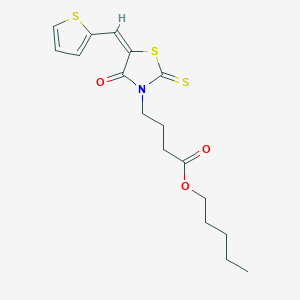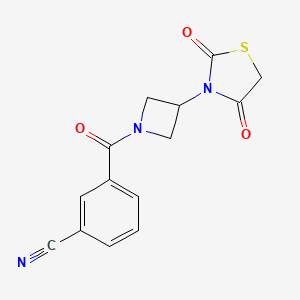
6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (6-CP-ODPC) is a versatile compound with a wide range of applications in scientific research. It is a member of the pyridine family and has been used in a variety of experiments in organic chemistry, biochemistry, and pharmacology. 6-CP-ODPC is a white crystalline solid with a melting point of approximately 150°C and a molecular weight of 241.7 g/mol. It has a distinct odor and is soluble in water, methanol, and ethanol.
科学的研究の応用
Synthesis and Characterization
- A study on the spectroscopic, structural, thermal, and antimicrobial properties of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives showed their interaction with transition metals like Mn(II), Fe(III), Co(II), and Ni(II), forming new solid complexes. These complexes were characterized using various spectroscopic methods, indicating potential antibacterial activity due to the high activities observed in the metal complexes compared to the free ligand (Sadeek et al., 2015).
Applications in Materials Science
- Research on density, sound speed, and viscosity of dihydropyridine derivatives in dimethyl sulfoxide at different temperatures provided insights into solute–solvent and solute–solute interactions. This study is critical for understanding the structural making or breaking capabilities of these compounds (Baluja & Talaviya, 2016).
Optical and Electrical Properties
- Structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including a compound closely related to 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, were explored. Findings included monoclinic polycrystalline nature, optical energy gaps, and device fabrication potential, indicating these compounds' usefulness in optoelectronic applications (Zedan et al., 2020).
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of some new pyrimidines and condensed pyrimidines study demonstrated the potential of dihydropyridine derivatives for developing new antimicrobial agents. This highlights the importance of such compounds in addressing resistance to traditional antibiotics (Abdelghani et al., 2017).
作用機序
Target of Action
Similar compounds have been found to target enzymes likeDipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a potential target for antidiabetic drugs .
Mode of Action
Compounds with similar structures, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts nerve signal transmission, leading to various physiological effects .
Biochemical Pathways
Related compounds have been found to impact the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Pharmacokinetics
Similar compounds like ketamine, which is a 2-(2-chlorophenyl)-2-(methylamino)-cyclohexanone, have been studied extensively . Ketamine has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . It also has relatively high bioavailability when administered nasally .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, organophosphates like profenofos can harm non-target soil species and change the structure and composition of microbial communities over time . These environmental impacts can influence the compound’s action and effectiveness.
特性
IUPAC Name |
6-(2-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-4-2-1-3-9(10)11-6-5-8(7-14)12(16)15-11/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTNHBXIZOZHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)

![2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2816136.png)



![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2816149.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)
![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)